beta-Glucogallin

Aldose Reductase AKR1B1 Diabetic Complications

Beta-Glucogallin (BGG; 1-O-galloyl-β-D-glucose) is a selective aldose reductase (AKR1B1) inhibitor (IC50 17–58 µM) with unique dual functionality unavailable from generic gallic acid or simple aldose reductase inhibitors. Its specific β-D-glucose ester linkage is critical for biological activity and for serving as an acyl donor in gallotannin biosynthesis—functions not replicated by aglycone alternatives. Validated ex vivo in lens tissue for sorbitol reduction and in vivo for ocular anti-inflammatory efficacy. Ideal for diabetic complication, ocular inflammation, and plant secondary metabolism research. Standard B2B shipping available for research quantities.

Molecular Formula C13H16O10
Molecular Weight 332.26 g/mol
CAS No. 554-37-0
Cat. No. B7957183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Glucogallin
CAS554-37-0
Molecular FormulaC13H16O10
Molecular Weight332.26 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C13H16O10/c14-3-7-9(18)10(19)11(20)13(22-7)23-12(21)4-1-5(15)8(17)6(16)2-4/h1-2,7,9-11,13-20H,3H2/t7-,9-,10+,11-,13+/m1/s1
InChIKeyGDVRUDXLQBVIKP-HQHREHCSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Glucogallin (CAS 554-37-0) Procurement Guide: A Selective Aldose Reductase Inhibitor


Beta-Glucogallin (BGG; 1-O-galloyl-β-D-glucose) is a naturally occurring polyphenolic ester formed from gallic acid and β-D-glucose [1]. It is found in various plant species, including the Indian gooseberry (Phyllanthus emblica) and oak species, and is a primary metabolite in the biosynthesis of hydrolyzable tannins [2]. BGG has been identified as a selective inhibitor of the human aldose reductase enzyme AKR1B1 (ALR2), a key target in the development of therapies for diabetic complications [3].

Why Generic Gallic Acid or Simple Aldose Reductase Inhibitors Cannot Substitute for Beta-Glucogallin


Generic substitution is not viable for beta-glucogallin due to its unique dual functionality as both a selective aldose reductase (AKR1B1) inhibitor and a precursor in gallotannin biosynthesis, properties not shared by its aglycone gallic acid or other simple aldose reductase inhibitors [1]. While gallic acid exhibits antioxidant properties, it is a significantly weaker and less selective aldose reductase inhibitor compared to beta-glucogallin, which demonstrates an IC50 of 17-58 µM for AKR1B1 with marked selectivity over related enzymes [2][3]. Furthermore, beta-glucogallin's specific β-D-glucose ester linkage is critical for its biological activity and its role as an acyl donor in enzymatic reactions for tannin synthesis, a function that cannot be replicated by gallic acid or its methyl ester [1][4].

Beta-Glucogallin Quantitative Differentiation Evidence for Scientific Procurement


Selective Inhibition of Human Aldose Reductase (AKR1B1) with Reduced Off-Target Activity

Beta-glucogallin is a selective inhibitor of the human aldose reductase enzyme AKR1B1, a key target in diabetic complications. It demonstrates a clear selectivity profile compared to other closely related aldo-keto reductase family members, a critical differentiator for research applications focused on the polyol pathway. [1]

Aldose Reductase AKR1B1 Diabetic Complications

Potent Reduction of Sorbitol Accumulation in Ex Vivo Diabetic Cataract Model

In an ex vivo organ culture model of lenses from transgenic mice overexpressing human AKR1B1, beta-glucogallin significantly reduced hyperglycemia-induced sorbitol accumulation. This functional assay demonstrates its efficacy in a physiologically relevant tissue context. [1]

Diabetic Cataract Sorbitol Pathway Polyol Pathway

In Vivo Anti-Inflammatory Activity in Murine Uveitis Model

Beta-glucogallin demonstrates in vivo efficacy in a murine model of endotoxin-induced uveitis, a disease of chronic ocular inflammation. Treatment with BGG significantly reduced inflammatory cell infiltration, a key pathological hallmark. [1]

Ocular Inflammation Uveitis Anti-Inflammatory

Potential for Hypolipidemic Applications Based on Patent Data

Patent literature indicates that compositions containing beta-glucogallin may be effective in managing hyperlipidemia by reducing circulating levels of total cholesterol, triglycerides, and LDL, while increasing HDL. This suggests a potential therapeutic application beyond its established role as an aldose reductase inhibitor. [1]

Hyperlipidemia Cholesterol Lipid Metabolism

Orally Active Aldose Reductase Inhibitor with Favorable In Vivo Potential

Beta-glucogallin is reported to be an orally active aldose reductase inhibitor. While specific pharmacokinetic parameters are not detailed in the available search results, the designation of 'orally active' suggests that it possesses adequate absorption and stability to exert systemic effects, a crucial differentiator from many other natural product inhibitors.

Oral Bioavailability Aldose Reductase Pharmacokinetics

Potential for Controlled Carbohydrate Breakdown and Absorption

Patent literature suggests that beta-glucogallin may be used in compositions to regulate carbohydrate breakdown and monosaccharide absorption. This points to a potential role in managing postprandial hyperglycemia, a different mechanism from its aldose reductase inhibition. [1]

Diabetes Carbohydrate Metabolism Nutraceutical

Optimal Use Cases for Beta-Glucogallin in Scientific Research and Industrial R&D


Diabetic Complication Research (Cataract, Retinopathy, Neuropathy)

Beta-glucogallin is ideally suited for in vitro and in vivo studies investigating the role of the polyol pathway and aldose reductase in diabetic complications. Its selective inhibition of AKR1B1 and demonstrated ex vivo efficacy in reducing sorbitol accumulation in lens tissue make it a valuable tool for dissecting mechanisms of diabetic cataract and retinopathy. [1]

Ocular Inflammation and Uveitis Models

The in vivo efficacy of beta-glucogallin in reducing inflammatory cell infiltration in a murine uveitis model positions it as a promising candidate for research on ocular inflammatory diseases. Its dual action as an aldose reductase inhibitor and anti-inflammatory agent offers a unique pharmacological profile for this application. [2]

Lipid Metabolism and Hyperlipidemia Studies

Based on patent claims, beta-glucogallin may be explored for its hypolipidemic effects in preclinical models of hyperlipidemia. Researchers investigating natural product-based therapies for managing cholesterol and triglyceride levels may find beta-glucogallin a useful starting point for in vivo efficacy studies. [3]

Biosynthetic Studies of Hydrolyzable Tannins

Beta-glucogallin is a key primary metabolite in the biosynthesis of gallotannins. It serves as an essential acyl donor in enzymatic reactions catalyzed by beta-glucogallin O-galloyltransferase. It is therefore a critical reagent for in vitro reconstitution of tannin biosynthetic pathways and for studying plant secondary metabolism. [4]

Technical Documentation Hub

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38 linked technical documents
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